Butyl palmitate
Overview
Description
Butyl palmitate, also known as butyl hexadecanoate, is an ester derived from the reaction between butanol and palmitic acid. It is a colorless to pale yellow liquid with a faint, pleasant odor. This compound is commonly used in the cosmetic and personal care industry due to its emollient properties, which help to soften and smooth the skin.
Mechanism of Action
Target of Action
Butyl palmitate, a type of ester compound, is commonly used in various cosmetic and personal care products as a conditioning agent, emollient, or fragrance . It can also be used as a solvent or lubricant in various industrial applications . The primary targets of this compound are the skin and hair where it provides moisturizing effects and improves texture.
Mode of Action
This compound works by creating a barrier on the skin’s surface, which helps to reduce water loss and keep the skin hydrated. It also gives a smooth and soft appearance to the skin and hair . In industrial applications, this compound acts as a lubricant, reducing friction between surfaces, and as a solvent, helping to dissolve other substances.
Biochemical Pathways
This compound is synthesized through an esterification reaction of palmitic acid with n-butanol . This process results in the formation of an ester bond, with the disappearance of the hydroxyl group from n-butanol and the carboxyl group from palmitic acid Palmitic acid, a component of this compound, plays a crucial role in various physiological activities, including membrane physical properties, protein palmitoylation, and biosynthesis of palmitoylethanolamide (pea) .
Result of Action
The application of this compound results in improved skin hydration and texture, due to its emollient properties . It also imparts a smooth and soft appearance to the hair . In industrial applications, it can reduce friction between surfaces and help dissolve other substances.
Biochemical Analysis
Biochemical Properties
Butyl palmitate is synthesized through the esterification reaction of palmitic acid with n-butanol . The 1H nuclear magnetic resonance and Fourier transform infrared illustrated that the hydroxyl group and carboxyl group disappeared, and the ester bond appeared after the reaction, explaining that this compound was successfully fabricated .
Cellular Effects
Palmitic acid, the parent compound of this compound, has been shown to have significant effects on various types of cells and cellular processes. For instance, palmitic acid is known to induce endoplasmic reticulum (ER) stress and autophagy . In hypothalamic cells, palmitic acid has been shown to decrease ER stress by inhibiting ER-phagy under starvation conditions .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as an ester compound. It is synthesized by the esterification reaction of palmitic acid with n-butanol . The reaction results in the formation of an ester bond, which is crucial for the function of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have great thermal stability during the phase change process . The thermal conductivity of this compound was found to be slightly higher than other fatty acid esters, and the 500 thermal cycles test results indicated that it had excellent thermal reliability .
Metabolic Pathways
This compound is involved in the metabolic pathway of esterification, where it is synthesized from palmitic acid and n-butanol . Palmitic acid, the parent compound of this compound, is the most common saturated fatty acid in the human body and can be provided in the diet or synthesized endogenously via de novo lipogenesis .
Subcellular Localization
Palmitic acid, the parent compound of this compound, is known to play a crucial role in protein palmitoylation, a process that facilitates the membrane association and proper subcellular localization of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl palmitate is synthesized through an esterification reaction between palmitic acid and butanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
C15H31COOH+C4H9OH→C15H31COOC4H9
Properties
IUPAC Name |
butyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-6-4-2/h3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYJVQDYLFAUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059395 | |
Record name | Hexadecanoic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid or solid with a pleasant fruity odor; mp = 17 deg C; [Chem Service MSDS], Liquid | |
Record name | Hexadecanoic acid, butyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14587 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Butyl palmitate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0303179 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000172 [mmHg] | |
Record name | Hexadecanoic acid, butyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14587 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
111-06-8 | |
Record name | Butyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | n-Butyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUTYL PALMITATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4815 | |
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Record name | Hexadecanoic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecanoic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUTYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUQ37A5I26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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